3-{[(4-Methoxyphenyl)amino]sulfonyl}thiolane-1,1-dione
Description
3-{[(4-Methoxyphenyl)amino]sulfonyl}thiolane-1,1-dione is a sulfonamide derivative featuring a thiolane-1,1-dione core substituted at the 3-position with a sulfonamide group linked to a 4-methoxyphenyl moiety. For example, a simpler analog, 3-[(4-methoxyphenyl)amino]-1λ⁶-thiolane-1,1-dione (CAS 303992-20-3), has a molecular formula of C₁₁H₁₅NO₃S and a molar mass of 241.31 g/mol .
Thiolane-1,1-dione derivatives are of interest in medicinal chemistry due to their sulfone and sulfonamide functionalities, which often enhance metabolic stability and target binding. The 4-methoxyphenyl group may contribute to π-π stacking interactions or modulate electronic effects, influencing pharmacological profiles .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1,1-dioxothiolane-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S2/c1-17-10-4-2-9(3-5-10)12-19(15,16)11-6-7-18(13,14)8-11/h2-5,11-12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPULWQDUYJRIPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methoxyphenyl)amino]sulfonyl}thiolane-1,1-dione typically involves the reaction of 4-methoxyaniline with sulfolane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Methoxyphenyl)amino]sulfonyl}thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiolane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields .
Major Products
The major products formed from these reactions include sulfone derivatives, thiolane derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-{[(4-Methoxyphenyl)amino]sulfonyl}thiolane-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 3-{[(4-Methoxyphenyl)amino]sulfonyl}thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, leading to various biological effects. The compound’s unique structure allows it to modulate specific pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-{[(4-Methoxyphenyl)amino]sulfonyl}thiolane-1,1-dione (inferred properties) with structurally related compounds from the evidence:
Key Structural and Functional Differences:
- Sulfonamide vs. Amine Substituents : The target compound’s sulfonamide group (vs. the amine in ) likely enhances hydrogen-bond acceptor capacity (polar surface area ~90–100 Ų, inferred), improving target binding but reducing membrane permeability compared to the simpler analog .
- Aromatic Substitution Patterns : The 4-methoxyphenyl group is shared with and , but its positioning on a sulfonamide (target) versus a hydrazone () alters electronic effects. For example, the methoxy group’s electron-donating nature may stabilize resonance in the sulfonamide, affecting reactivity .
- Synthetic Complexity : The target compound’s synthesis may require sulfonylation of a thiolane-1,1-dione precursor, analogous to methods in (benzenesulfonyl incorporation) or (imidazo[1,2-a]pyridine coupling). Yields for such steps range from 57% (Groebke–B method, ) to moderate efficiency in reflux-based systems .
Physicochemical Trends:
- Higher molecular weight and logP in (441.54 g/mol, logP 1.48) compared to (241.31 g/mol) reflect the impact of fluorinated and alkylated substituents on lipophilicity. The target compound’s logP (~1.5–2.0) would place it between these analogs, balancing solubility and permeability .
- The thiazolidinone derivative in demonstrates how heterocyclic cores (e.g., 4-thiazolidinone vs. thiolane-1,1-dione) influence hydrogen-bonding capacity and bioactivity.
Notes on Evidence Limitations
Biological Activity
3-{[(4-Methoxyphenyl)amino]sulfonyl}thiolane-1,1-dione is an organosulfur compound featuring a thiolane ring and a sulfonyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-(4-methoxyphenyl)-1,1-dioxothiolane-3-sulfonamide. It possesses unique structural features that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C11H15NO5S2 |
| Molecular Weight | 295.37 g/mol |
| LogP | 0.9063 |
| Polar Surface Area | 84.936 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 11 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group can form strong interactions with various biological molecules, influencing pathways related to cell proliferation and apoptosis. The compound has been studied for its potential to inhibit certain enzymes and modulate receptor signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown moderate inhibitory effects on the survival of breast cancer cell lines such as MCF-7 and MDA-MB-231. The presence of the methoxy group on the phenyl ring is critical for enhancing cytotoxic activity against these cancer cells:
- Case Study : A study demonstrated that compounds with 3-methoxyphenyl substituents exhibited significant cytotoxicity, with one derivative showing an IC50 value of 6.6 µM against MCF-7 cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. The sulfonamide moiety contributes to its effectiveness against various bacterial strains.
Comparative Analysis
When compared to similar compounds, such as other thiolane derivatives or sulfonamide-based drugs, this compound stands out due to its unique combination of functional groups which enhance its reactivity and biological profile.
| Compound | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|
| This compound | 6.6 µM (MCF-7) | Active against Gram-positive bacteria |
| Sulfonamide Derivative A | 12 µM (MCF-7) | Moderate activity |
| Thiolane Derivative B | 15 µM (MCF-7) | Low activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
